molecular formula C16H17BrO B7993135 (2-Bromophenyl)(3-isopropylphenyl)methanol

(2-Bromophenyl)(3-isopropylphenyl)methanol

Cat. No.: B7993135
M. Wt: 305.21 g/mol
InChI Key: KQHGXDWHAYWIOY-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-isopropylphenyl)methanol is an organic compound with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol . This compound belongs to the class of aromatic alcohols and is characterized by the presence of a bromine atom and an isopropyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-isopropylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-isopropylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-isopropylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(3-isopropylphenyl)methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-isopropylphenyl)methanol is not well-documented. as an aromatic alcohol, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)(3-isopropylphenyl)methanol is unique due to the specific positioning of the bromine and isopropyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different physical and chemical properties compared to its isomers .

Properties

IUPAC Name

(2-bromophenyl)-(3-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-11(2)12-6-5-7-13(10-12)16(18)14-8-3-4-9-15(14)17/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHGXDWHAYWIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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